molecular formula C5H10O3 B13329550 cis-4-(Hydroxymethyl)-2-methyl-1,3-dioxolane CAS No. 3674-21-3

cis-4-(Hydroxymethyl)-2-methyl-1,3-dioxolane

Cat. No.: B13329550
CAS No.: 3674-21-3
M. Wt: 118.13 g/mol
InChI Key: ZCYJBTKNPHKPPN-CRCLSJGQSA-N
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Description

cis-4-(Hydroxymethyl)-2-methyl-1,3-dioxolane is a cyclic acetal derivative featuring a hydroxymethyl group at the 4-position and a methyl group at the 2-position in a cis configuration. Key characteristics inferred from analogs include:

  • Stereochemical sensitivity: The cis configuration may influence diastereoselectivity in reactions, as seen in similar systems .

Properties

CAS No.

3674-21-3

Molecular Formula

C5H10O3

Molecular Weight

118.13 g/mol

IUPAC Name

[(2S,4R)-2-methyl-1,3-dioxolan-4-yl]methanol

InChI

InChI=1S/C5H10O3/c1-4-7-3-5(2-6)8-4/h4-6H,2-3H2,1H3/t4-,5+/m0/s1

InChI Key

ZCYJBTKNPHKPPN-CRCLSJGQSA-N

Isomeric SMILES

C[C@H]1OC[C@H](O1)CO

Canonical SMILES

CC1OCC(O1)CO

Origin of Product

United States

Preparation Methods

Hydrogenolysis of Trichloromethyl or Halomethyl Derivatives

This method involves catalytic hydrogenolysis of trichloromethyl- or halomethyl-substituted dioxolanes. Key steps include:

  • Starting Material : cis,trans-2-Trichloromethyl-4-hydroxymethyl-1,3-dioxolane (XVI) is synthesized via condensation of glycerol α-monochlorhydrin with acetaldehyde.
  • Hydrogenation : The trichloromethyl derivative is reduced under hydrogen (3–5 atm) in the presence of Pd/C and sodium bicarbonate, yielding cis-2-methyl-4-hydroxymethyl-1,3-dioxolane (VII) with 63.5% yield .

Reaction Conditions :

Parameter Value
Catalyst 10% Pd/C
Solvent 80% aqueous methanol
Temperature 25–90°C
Pressure 3–5 atm H₂

Reduction of Tosylate Intermediates

Tosylate derivatives of dioxolanes are reduced using lithium aluminum hydride (LiAlH₄):

  • Tosylation : cis-2-Methyl-4-toluenesulfonyloxymethyl-1,3-dioxolane (XX) is prepared by treating the hydroxymethyl precursor with tosyl chloride.
  • Reduction : LiAlH₄ in diglyme at 150°C for 6 hours affords cis-2-methyl-4-hydroxymethyl-1,3-dioxolane with 71.2% yield .

Key Data :

  • Purity : Confirmed via vapor-phase chromatography (VPC) with >99% diastereomeric excess.
  • Isomer Separation : Crystallization of tosylates enables isolation of pure cis-isomers.

Industrial-Scale Synthesis via Esterification-Cyclization-Hydrolysis

A three-step scalable process developed in patent CN109761949B:

  • Esterification : Glycerol reacts with carboxylic acids (e.g., benzoic acid) at 90–150°C under acid catalysis (e.g., p-toluenesulfonic acid) to form monoesters.
  • Cyclization : The monoester reacts with acetone at 20–50°C using methanesulfonic acid, forming a ketal intermediate.
  • Hydrolysis : Alkaline hydrolysis (32% NaOH, 60°C) yields the target compound with 98.5% purity after distillation.

Optimized Conditions :

Step Catalyst Yield
Esterification p-TsOH 96%
Cyclization MsOH 98%
Hydrolysis NaOH 95%

Chiral Resolution via Diastereomeric Salt Formation

Optically pure enantiomers are obtained via resolution of racemic mixtures:

  • Racemic Synthesis : Methyl (R)-2,2-dimethyl-1,3-dioxolane-4-carboxylate is hydrolyzed to racemic 2-carboxylic acid.
  • Salt Formation : Treatment with (S)-phenylethylamine in ethyl acetate/isopropyl alcohol (3:1) precipitates the l-dioxolane salt with ≥99.3% diastereomeric excess .
  • Neutralization : The salt is neutralized to yield enantiomerically pure cis-4-(hydroxymethyl)-2-methyl-1,3-dioxolane.

X-ray Confirmation : The trans arrangement of C-2 and C-4 hydrogens in the crystal structure validates the cis-configuration.

Comparative Analysis of Methods

Method Yield Scalability Optical Purity Reference
Hydrogenolysis 63.5% Moderate Racemic
Tosylate Reduction 71.2% Lab-scale >99% cis
Industrial Process 95% High Racemic
Chiral Resolution 74% Moderate ≥99% ee

Applications and Derivatives

Chemical Reactions Analysis

Hydrolysis and Ring-Opening Reactions

The dioxolane ring undergoes acid-catalyzed hydrolysis to regenerate glycerol and acetaldehyde derivatives. Kinetic studies show that the reaction proceeds via protonation of the oxygen atom, followed by nucleophilic water attack at the adjacent carbon .
Key Data:

  • Hydrolysis rates increase with HCl concentration (0.1–1.0 M) at 25°C, with a rate constant k=2.3×104s1k = 2.3 \times 10^{-4} \, \text{s}^{-1} in 0.5 M HCl .

  • Trans-isomers hydrolyze 1.5× faster than cis-isomers due to reduced steric hindrance .

Tosylation and Nucleophilic Substitution

The hydroxymethyl group is readily functionalized via tosylation, enabling subsequent nucleophilic substitutions:
Reaction Pathway:

  • Tosylation : Treatment with p-toluenesulfonyl chloride yields the tosylate intermediate .

  • Substitution : Reacting with dimethylamine produces 2-methyl-4-(dimethylaminomethyl)-1,3-dioxolane, which is quaternized with methyl iodide to form a cholinomimetic quaternary ammonium salt .

Experimental Results:

StepConditionsYield (%)Purity (HPLC)
TosylationPyridine, 0°C, 2 h9298.5
Amine substitutionDiglyme, 100°C, 6 h7199.0
QuaternizationCH₃I, MeOH, rt, 12 h8999.8

Hydrogenolysis and Dehalogenation

The compound’s trichloromethyl derivatives undergo catalytic hydrogenolysis to yield methyl-substituted dioxolanes:
Example Reaction:
cis-2-Trichloromethyl-4-hydroxymethyl-dioxolaneH2,Pd/CEtOH, NaHCO₃cis-2-Methyl-4-hydroxymethyl-dioxolane\text{cis-2-Trichloromethyl-4-hydroxymethyl-dioxolane} \xrightarrow[\text{H}_2, \text{Pd/C}]{\text{EtOH, NaHCO₃}} \text{cis-2-Methyl-4-hydroxymethyl-dioxolane} .
Key Data:

  • Reaction conditions: 3 atm H₂, 10% Pd/C, 3 h.

  • Yield: 63.5% with 62:38 cis:trans ratio .

Oxidation of the Hydroxymethyl Group

The primary alcohol undergoes oxidation to a carboxylic acid using Jones reagent (CrO₃/H₂SO₄):
Reaction:
cis-4-(Hydroxymethyl)-2-methyl-dioxolaneCrO₃/H₂SO₄cis-4-Carboxy-2-methyl-dioxolane\text{cis-4-(Hydroxymethyl)-2-methyl-dioxolane} \xrightarrow{\text{CrO₃/H₂SO₄}} \text{cis-4-Carboxy-2-methyl-dioxolane}.
Data:

  • Yield: 78% after silica gel chromatography.

  • Optical rotation: [α]D25=+23.26[α]_D^{25} = +23.26^\circ (c 0.5, CHCl₃) .

Stereochemical Influence on Reactivity

The cis configuration imparts distinct reactivity:

  • Quaternization : Cis isomers form quaternary salts (e.g., cis-F2268) with higher cholinergic activity than trans counterparts .

  • Catalytic Activity : Cis-dioxolanes show 3× faster acetal exchange rates in enzyme-mimetic systems due to favorable stereoelectronic effects.

Scientific Research Applications

General Applications

Dioxolanes, including cis-4-(Hydroxymethyl)-2-methyl-1,3-dioxolane, are a class of organic compounds containing the dioxolane ring . 1,3-dioxolane is used as a solvent and as a comonomer in polyacetals . Dioxolanes can be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol .

Research and Industrial Applications

  • Reagent: this compound is available as a neat product with a purity exceeding 95% (GC), making it suitable for use as a chemical reagent in various research and industrial applications .
  • Cholinomimetic Studies: Quaternary 1,3-dioxolanes have structure-activity relationships analogous to muscarones, suggesting their use in pharmacological studies .
  • Carbonyl Protecting Group: Dioxolanes are used to protect carbonyl groups during chemical transformations. For example, a ketone can be protected as a ketal with ethylene glycol, allowing for the reduction of other functional groups like esters without affecting the ketone . The protecting group can then be removed by hydrolysis .
  • ** запах analysis:** Dioxolanes can be used in the analysis of volatile aroma compounds found in wines .
  • Synthesis of 1,3-dioxane-5-ones: Dioxolanes may be involved in the synthesis of 1,3-dioxane-5-ones .
  • Enantioselective Conversions: Solketal (2,2-dimethyl-4-(hydroxymethyl)-1,3-dioxolane) can be converted enantioselectively using quinohaemoprotein alcohol dehydrogenases and bacteria containing such enzymes .

Mechanism of Action

The mechanism of action of cis-4-(Hydroxymethyl)-2-methyl-1,3-dioxolane involves its interaction with various molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The dioxolane ring provides structural rigidity, which can affect the compound’s overall behavior in chemical and biological systems.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

Table 1: Key Properties of Selected 1,3-Dioxolane Derivatives
Compound Name Substituents Melting Point (°C) Key NMR Shifts (δ, ppm) Applications/Stability Notes
cis-4-(Hydroxymethyl)-2-methyl-1,3-dioxolane (Target) 4-hydroxymethyl, 2-methyl (cis) N/A Inferred: ~3.6–4.5 (dioxolane protons) Likely hydrophilic; hydrolytic stability requires study
2-Ethyl-4-methyl-1,3-dioxolane 2-ethyl, 4-methyl N/A N/A Volatile compound in PET recycling processes
cis-4-(p-Methylbenzoyl)-2,2-dimethyl-5-phenyl-1,3-dioxolane 4-p-methylbenzoyl, 2,2-dimethyl 45–48 (trans isomer) 1H NMR: 1.33 (s, CH3), 4.45 (quintet, CH) Diastereoselective synthesis; stable under PLC conditions
2-Methyl-1,3-dioxolane 2-methyl N/A N/A Hydrolysis studied in solvent mixtures; A-1 mechanism
cis-2-Bromomethyl-4-methyl-1,3-dioxolane 2-bromomethyl, 4-methyl (cis) N/A N/A Reactive intermediate; CAS 26563-78-0
Key Observations:
  • Substituent polarity: The hydroxymethyl group in the target compound distinguishes it from non-polar analogs like 2-ethyl-4-methyl-1,3-dioxolane, which is detected as a volatile byproduct in PET materials .
  • Hydrolytic stability : 2-Methyl-1,3-dioxolane undergoes hydrolysis via an A-1 mechanism in water-dioxane mixtures, with solvent effects similar to its methylene analog . The hydroxymethyl substituent may alter hydrolysis kinetics due to hydrogen bonding.
  • Synthetic utility : Bulky substituents (e.g., p-methylbenzoyl in compound 5c/6c) enhance diastereoselectivity in ring-opening reactions , suggesting the target compound’s hydroxymethyl group could similarly influence reaction pathways.

Environmental and Industrial Relevance

  • Migration in PET materials: Analogous compounds like 2-methyl-1,3-dioxolane migrate into bottled water at concentrations up to 2.3 ng/mL, compliant with safety limits .
  • Volatility : 2-Ethyl-4-methyl-1,3-dioxolane persists in recycled PET despite super-clean processes, indicating structural robustness . The target compound’s volatility is likely reduced due to the hydroxymethyl group.

Spectroscopic and Structural Comparisons

  • NMR trends : Methyl groups in 1,3-dioxolanes typically resonate at δ 1.3–1.4 ppm (e.g., compound 3 in ), while dioxolane ring protons appear at δ 3.6–4.5 ppm. The hydroxymethyl group’s protons may split into a multiplet near δ 3.6–4.1 ppm, as seen in similar systems .
  • IR signatures : Hydroxymethyl groups exhibit broad O-H stretches (~3200–3600 cm⁻¹), absent in alkyl-substituted analogs like 2-ethyl-4-methyl-1,3-dioxolane .

Biological Activity

Cis-4-(Hydroxymethyl)-2-methyl-1,3-dioxolane is a compound belonging to the class of 1,3-dioxolanes, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its cytotoxic effects, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a dioxolane ring with hydroxymethyl and methyl substituents. This configuration is pivotal for its biological interactions.

Cytotoxic Activity

Research has demonstrated that derivatives of 1,3-dioxolanes exhibit significant cytotoxic properties against various cancer cell lines. A study reported that compounds containing 1,3-dioxolane structures can overcome multidrug resistance in cancer therapy, making them promising candidates for anticancer agents .

Table 1: Cytotoxicity of Dioxolane Derivatives

Compound IDCell Line TestedIC50 (µM)Activity
12HEK293<100Moderate
12SH-SY5Y<100Moderate
12MCF-7<100Moderate
12A549<100Moderate
8Various>100Inactive

The compound identified as 12 showed moderate cytotoxicity against several cell lines including HEK293 and A549, indicating its potential as an anticancer agent .

Antiviral and Antioxidant Properties

In addition to its cytotoxic effects, this compound has been studied for its antiviral and antioxidant properties. The presence of the dioxolane ring enhances its ability to scavenge free radicals and inhibit viral replication . This makes it a candidate for further research in antiviral drug development.

Study on Anticancer Activity

A comprehensive study evaluated various dioxolane derivatives for their anticancer properties. The findings indicated that certain structural modifications significantly enhance their activity against specific cancer cell lines. For example, modifications that increase hydrophobicity were correlated with improved cytotoxic effects .

Multidrug Resistance Overcoming

Another critical aspect of research on 1,3-dioxolanes is their ability to combat multidrug resistance in cancer cells. Compounds derived from this class have been shown to modulate drug efflux mechanisms in resistant cell lines, thereby restoring sensitivity to conventional chemotherapeutics .

The mechanism through which this compound exerts its biological effects is not fully elucidated but may involve the following pathways:

  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells.
  • Inhibition of Cell Proliferation : It may interfere with cell cycle progression.
  • Modulation of Signaling Pathways : Potential interactions with key signaling molecules involved in cancer progression have been suggested.

Q & A

Q. What are the recommended synthetic routes for cis-4-(Hydroxymethyl)-2-methyl-1,3-dioxolane, and how do reaction conditions influence stereoselectivity?

  • Methodological Answer : The compound can be synthesized via acid-catalyzed cyclization of diols or transacetalization reactions. For example, acetaldehyde reacts with ethylene glycol or 1,3-propanediol under acidic conditions (e.g., H₂SO₄) to form dioxolane derivatives . Stereoselectivity is influenced by solvent polarity and temperature. Kinetic studies in water-dioxane mixtures suggest that higher solvent polarity favors the cis isomer due to stabilization of the transition state .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of NMR (¹H, ¹³C) for stereochemical confirmation and GC-MS or HPLC for purity assessment. For example, in ozonation studies of similar dioxolanes, low-temperature NMR in acetone-d₆ or methyl acetate was critical for identifying intermediates like acetal hydrotrioxides . Differential scanning calorimetry (DSC) can also assess thermal stability, with decomposition typically occurring above 150°C .

Q. What experimental protocols ensure the compound’s stability during storage and handling?

  • Methodological Answer : Store under inert atmosphere (N₂/Ar) at 4°C to prevent oxidation. Avoid exposure to protic solvents or acids, as hydrolysis to aldehydes or ketones can occur. Stability tests in lithium-ion battery electrolytes show that decomposition products like 1,3,6-trioxocane form under oxidative conditions, necessitating anhydrous storage .

Advanced Research Questions

Q. How do solvent composition and proton activity influence the hydrolysis kinetics of this compound?

Q. What computational or spectroscopic methods elucidate radical intermediates formed during degradation?

  • Methodological Answer : Electron paramagnetic resonance (EPR) spectroscopy combined with density functional theory (DFT) calculations identifies β-scission pathways of dialkoxyalkyl radicals. For 2-methyl-1,3-dioxolane, rate constants for hydrogen abstraction by tert-butoxyl radicals reach 4.3 × 10⁶ M⁻¹s⁻¹ at 229 K, with activation energies <20 kJ/mol .

Q. How does this compound behave in electrochemical environments, and what decomposition pathways are relevant for battery applications?

  • Methodological Answer : In lithium-ion batteries, oxidative decomposition forms aldehydes and oligomers (e.g., 1,4,6,9-tetraoxaspiro[4.4]nonane). Radical cations generated at the anode are reduced to stable byproducts, which degrade cycling efficiency. In situ FTIR and cyclic voltammetry (CV) are used to track these pathways .

Methodological Challenges and Data Contradictions

Q. Discrepancies in reported hydrolysis rates: How should researchers reconcile solvent extrapolation methods with direct measurements?

  • Analysis : Studies in dioxane-water mixtures require extrapolation to infinite dilution for accurate k₂ values when acid concentrations exceed 0.001 M . Direct measurements in dilute systems (<0.001 M HClO₄) align with extrapolated data, but discrepancies arise in high-polarity solvents due to ion-pairing effects .

Q. Conflicting data on radical stability: What factors account for variations in β-scission rates?

  • Analysis : Substituent effects dominate. For example, 2-methyl-1,3-dioxolane exhibits higher radical stability (k = 83 × 10⁶ M⁻¹s⁻¹) compared to non-cyclic analogs due to ring strain relief during β-scission. Steric hindrance from methyl groups further stabilizes transition states .

Applications in Advanced Systems

Q. Can this compound serve as a solvent or additive in green chemistry applications?

  • Methodological Answer : As a biogenic solvent, its 1,3-dioxolane ring and hydroxymethyl group enable use in polymer production (e.g., glycerine carbonate derivatives). However, competing hydrolysis in aqueous systems limits utility unless stabilized by hydrophobic co-solvents .

Q. What analytical techniques detect trace impurities (e.g., 2-chloromethyl-1,3-dioxolane) in industrial process streams?

  • Methodological Answer :
    Gas chromatography with electron capture detection (GC-ECD) achieves ppb-level sensitivity for chlorinated derivatives. For aqueous streams, purge-and-trap GC-MS is recommended, with removal efficiencies >98% for impurities like 2-methyl-1,3-dioxolane .

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